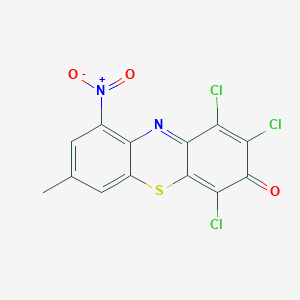
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes multiple chlorine atoms, a nitro group, and a phenothiazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one typically involves the condensation of O-methylaniline with disulfur dichloride (S2Cl2), followed by a series of reactions including the treatment with sodium hydroxide in ethanol solution . The process involves multiple steps to ensure the correct placement of the chlorine and nitro groups on the phenothiazine core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or thiols under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution of chlorine atoms can produce a variety of functionalized phenothiazine compounds.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one involves its interaction with specific molecular targets and pathways. The nitro group and phenothiazine core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other cellular components, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,4-Trichloro-9-methyl-3H-phenothiazin-3-one
- 1,2,4-Trichloro-7-methyl-3H-phenothiazin-3-one
- 1,2,4-Trichloro-9-nitro-3H-phenothiazin-3-one
Uniqueness
1,2,4-Trichloro-7-methyl-9-nitro-3H-phenothiazin-3-one is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
146139-17-5 |
|---|---|
Molekularformel |
C13H5Cl3N2O3S |
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
1,2,4-trichloro-7-methyl-9-nitrophenothiazin-3-one |
InChI |
InChI=1S/C13H5Cl3N2O3S/c1-4-2-5(18(20)21)10-6(3-4)22-13-9(16)12(19)8(15)7(14)11(13)17-10/h2-3H,1H3 |
InChI-Schlüssel |
YFNJVYHQCURVGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)SC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


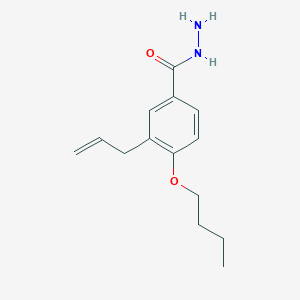

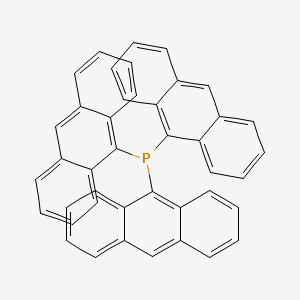
![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)
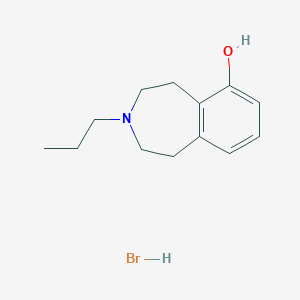
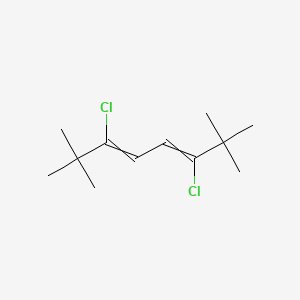

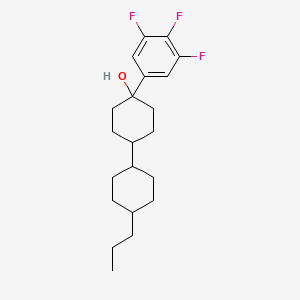

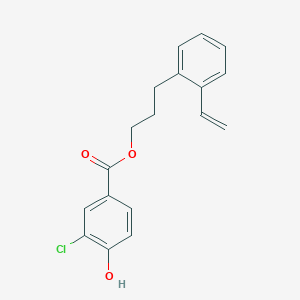
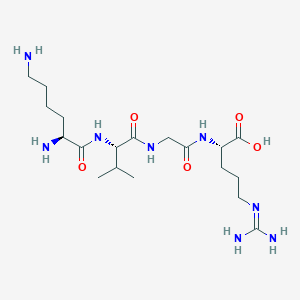
![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine](/img/structure/B12546586.png)
![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)
